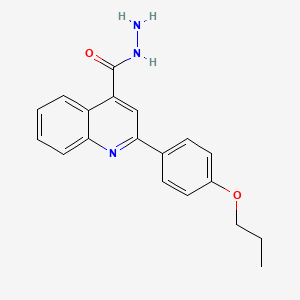

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPHACXGTRCJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188744 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-79-6 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

An In-Depth Technical Guide to the Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Introduction

Quinoline derivatives form the structural core of a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Specifically, the incorporation of a carbohydrazide moiety at the 4-position of the quinoline ring has been shown to be a promising strategy in the development of novel therapeutic agents.[3][6] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic pathway for this compound, a molecule of significant interest for further derivatization and biological screening.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen synthetic strategy. It is intended for researchers, medicinal chemists, and drug development professionals with a foundational knowledge of organic synthesis.

Synthetic Strategy and Rationale

The synthesis of the target compound is efficiently achieved through a three-step sequence, beginning with the construction of the core quinoline ring system, followed by functional group manipulations to install the desired carbohydrazide.

-

Step 1: Pfitzinger Quinoline Synthesis. The foundational 2-(4-propoxyphenyl)quinoline-4-carboxylic acid scaffold is constructed using the Pfitzinger reaction.[7][8][9] This classic and highly effective method involves the condensation of isatin with a carbonyl compound containing an α-methylene group—in this case, 4-propoxyacetophenone—under basic conditions.[9][10] This approach is selected for its directness and high efficiency in producing the desired quinoline-4-carboxylic acid architecture.[7][11]

-

Step 2: Fischer Esterification. To facilitate the subsequent reaction with hydrazine, the carboxylic acid intermediate is converted to its corresponding ethyl ester. This is accomplished via a standard Fischer esterification, utilizing ethanol as both the solvent and reactant in the presence of a strong acid catalyst (concentrated sulfuric acid). This is a reliable and high-yielding transformation.

-

Step 3: Hydrazinolysis. The final step involves the conversion of the ethyl ester to the target this compound. This nucleophilic acyl substitution reaction, known as hydrazinolysis, is achieved by refluxing the ester with hydrazine hydrate.[12][13] The high nucleophilicity of hydrazine ensures an efficient conversion to the desired carbohydrazide product.[12][14]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

Principle and Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin (I) to form the potassium salt of isatinic acid (II).[8] This intermediate then undergoes condensation with the enolizable ketone, 4-propoxyacetophenone. The amino group of the opened isatin derivative reacts with the ketone's carbonyl group to form an imine (III), followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid (IV).[8][9]

Caption: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol

Table 1: Reagents and Materials for Step 1

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Isatin | 147.13 | 5.00 g | 33.98 | 1.0 |

| 4-Propoxyacetophenone | 178.23 | 6.66 g | 37.37 | 1.1 |

| Potassium Hydroxide (KOH) | 56.11 | 5.72 g | 101.94 | 3.0 |

| Ethanol (95%) | - | 100 mL | - | - |

| Water | - | 150 mL | - | - |

| Hydrochloric Acid (conc.) | - | As needed | - | - |

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with potassium hydroxide (5.72 g) and ethanol (100 mL). The mixture is stirred until the KOH is completely dissolved.

-

Isatin (5.00 g) is added to the basic ethanol solution, followed by the addition of 4-propoxyacetophenone (6.66 g).

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in 150 mL of warm water. The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is transferred to a beaker and cooled in an ice bath. With constant stirring, concentrated hydrochloric acid is added dropwise to acidify the solution to a pH of approximately 4-5, at which point a solid precipitate will form.

-

The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid and salts, and then dried in a vacuum oven at 60-70 °C.

-

The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 2-(4-propoxyphenyl)quinoline-4-carboxylic acid as a solid.[15][16]

Part 2: Synthesis of Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate

Principle and Mechanism

This step employs the Fischer esterification, an acid-catalyzed equilibrium reaction. The protonation of the carboxylic acid's carbonyl oxygen by the sulfuric acid catalyst activates the carbonyl carbon towards nucleophilic attack by the ethanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ethyl ester.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid | 307.35 | 5.00 g | 16.27 | 1.0 |

| Ethanol (Absolute) | 46.07 | 100 mL | - | Solvent/Reagent |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | ~37 | Catalytic |

| Sodium Bicarbonate (Sat. Sol.) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add the 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (5.00 g) and absolute ethanol (100 mL).

-

While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the remaining acid. The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.

-

Purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from ethanol provides the pure ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate.

Part 3: Synthesis of this compound

Principle and Mechanism

This transformation is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[13][14]

Experimental Protocol

Table 3: Reagents and Materials for Step 3

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate | 335.39 | 4.00 g | 11.92 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.97 g (5.8 mL) | 119.2 | 10.0 |

| Ethanol (95%) | - | 80 mL | - | Solvent |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate (4.00 g) in 95% ethanol (80 mL).

-

Add hydrazine hydrate (5.8 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-10 hours. The formation of a solid product may be observed during the reaction.

-

Upon completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to afford the final this compound. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS), which should align with data for structurally similar compounds.[1][2]

Safety Precautions

-

Potassium Hydroxide: Corrosive. Handle with appropriate gloves and eye protection.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive and toxic. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.[13]

-

All reactions involving heating and reflux should be performed with appropriate care to avoid solvent ignition and pressure buildup.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the classical Pfitzinger reaction for the assembly of the quinoline core, followed by straightforward esterification and hydrazinolysis, the target molecule can be obtained in good yield over three steps. This protocol offers a solid foundation for researchers engaged in the synthesis of novel quinoline-based compounds for applications in medicinal chemistry and drug discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. (n.d.). Pfitzinger reaction.

- National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.

- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.

- Tetrahedron Lett. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl.

- Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- Journal of Reports in Pharmaceutical Sciences. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.

- Oxford Academic. (n.d.). Chemical synthesis of proteins using hydrazide intermediates.

- International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.

- ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).

- Scilit. (n.d.). An Efficient and Selective conversion of Hydrazides into Esters and Acids.

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

- PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Matrix Scientific. (n.d.). 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- Santa Cruz Biotechnology. (n.d.). 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

- PubMed Central (NIH). (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.

- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

- PubMed. (n.d.). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline.

- PubMed. (n.d.). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes.

Sources

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijsr.net [ijsr.net]

- 11. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 51842-69-4 Cas No. | 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 16. scbt.com [scbt.com]

Investigating the Mechanism of Action of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide: A Predictive and Methodological Framework

An In-Depth Technical Guide to the

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The specific derivative, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, represents a promising yet mechanistically uncharacterized molecule. This technical guide addresses this knowledge gap by providing a comprehensive, predictive framework for its mechanism of action. While direct experimental data for this exact compound is not yet available in peer-reviewed literature, this document synthesizes extensive research on structurally analogous quinoline-4-carbohydrazide derivatives to propose and detail the most probable biological targets and signaling pathways.

This guide is structured to empower researchers and drug development professionals. It moves beyond theoretical postulation by providing detailed, field-proven experimental protocols necessary to validate the hypothesized mechanisms. By integrating predictive analysis with actionable methodologies, this document serves as a complete roadmap for elucidating the therapeutic potential and molecular behavior of this compound.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The addition of a carbohydrazide moiety at the 4-position and an aryl substituent at the 2-position creates a chemical architecture ripe for diverse biological interactions.

The subject of this guide, this compound, possesses three key structural features that likely dictate its biological activity:

-

The Quinoline Core: Acts as the primary pharmacophore, capable of intercalating into DNA or binding to enzymatic active sites.[2][3]

-

The 2-(4-Propoxyphenyl) Group: This lipophilic group can significantly influence target binding affinity, selectivity, and pharmacokinetic properties.

-

The 4-Carbohydrazide Moiety: This functional group is a versatile hydrogen bond donor and acceptor and can act as a linker to other functionalities or directly participate in target binding. It is a key component in many bioactive molecules.[4]

Given the established activities of its analogs, we will explore the most probable mechanisms of action for this compound, focusing on two primary therapeutic areas: oncology and infectious disease.

Postulated Mechanism of Action I: Anticancer Activity via EGFR Kinase Inhibition

A significant body of evidence points to the role of quinoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6] Specifically, hybrids of quinoline-4-carbohydrazide with acrylamide moieties have demonstrated potent, dose-dependent inhibition of EGFR tyrosine kinase.[6][7]

2.1. The Proposed Signaling Pathway

The proposed mechanism posits that this compound acts as an inhibitor of the EGFR tyrosine kinase domain. This inhibition disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.

The key molecular events are as follows:

-

Binding to EGFR: The compound is predicted to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation necessary for receptor activation.

-

Inhibition of Downstream Signaling: This lack of phosphorylation blocks the activation of pro-survival pathways such as Ras/MAPK and PI3K/Akt.

-

Upregulation of p53: Inhibition of EGFR signaling can lead to the stabilization and activation of the tumor suppressor protein p53.[5][6]

-

Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, primarily at the G1/S checkpoint, preventing DNA replication in cancerous cells.[6][8]

-

Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and initiator caspases, such as Caspase-9.[6][8]

2.2. Visualization: EGFR Inhibition Pathway

Caption: Proposed pathway of EGFR inhibition leading to cell cycle arrest and apoptosis.

2.3. Supporting Data from Analogous Compounds

The following table summarizes the in vitro activity of related quinoline-4-carbohydrazide derivatives against cancer cell lines and EGFR kinase, providing a benchmark for potential efficacy.

| Compound Name (Derivative) | Cell Line | IC₅₀ (µM) | Target | Reference |

| 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | MCF-7 | 2.71 | EGFR-TK | [6][7] |

| 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide | MCF-7 | 3.39 | EGFR-TK | [6] |

| Doxorubicin (Reference) | MCF-7 | 6.18 | Topo II | [6] |

| Lapatinib (Reference) | - | 0.18 | EGFR-TK | [6] |

2.4. Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a robust method to directly measure the inhibitory activity of the test compound against EGFR tyrosine kinase.

Objective: To determine the IC₅₀ value of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Test compound stock solution (in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of test compound dilution or control.

-

5 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer.

-

5 µL of recombinant EGFR enzyme in kinase buffer to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Postulated Mechanism of Action II: Antimicrobial Activity via DNA Gyrase Inhibition

The quinoline scaffold is famously the basis for quinolone antibiotics, which function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for bacterial DNA replication, recombination, and repair. Inhibition leads to the accumulation of DNA double-strand breaks, which is lethal to the bacteria.[2][4] Numerous quinoline-4-carbohydrazide derivatives have been synthesized and shown to possess activity consistent with this mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][9]

3.1. The Proposed Mechanism

-

Enzyme Binding: this compound is proposed to bind to the DNA-gyrase complex. Specifically, it may interact with the GyrA subunit, which is responsible for DNA cleavage and re-ligation.

-

Stabilization of the Cleavage Complex: The compound stabilizes the transient double-strand DNA break created by the enzyme, preventing the re-ligation step. This is often referred to as "gyrase poisoning."[4]

-

Inhibition of Supercoiling: By trapping the enzyme in this state, the compound inhibits the negative supercoiling activity of DNA gyrase, which is critical to relieve torsional stress during DNA replication.

-

Bactericidal Effect: The accumulation of stalled replication forks and double-strand breaks triggers a lethal cascade within the bacterial cell.

3.2. Visualization: DNA Gyrase Inhibition Workflow

Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.

3.3. Supporting Data from Analogous Compounds

The following table presents the antimicrobial and DNA gyrase inhibitory activities of related 2-phenylquinoline-4-carbohydrazide derivatives.

| Compound Name (Derivative) | Organism | MIC (µM) | DNA Gyrase IC₅₀ (µM) | Reference |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative 6b | S. aureus | 38.64 | 33.64 | [4][9] |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative 10 | S. aureus | 191.36 | 8.45 | [4] |

| Ciprofloxacin (Reference) | S. aureus | - | 3.80 | [4][9] |

3.4. Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol provides a direct biochemical method to assess the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Objective: To determine the IC₅₀ value of this compound against S. aureus DNA gyrase.

Materials:

-

S. aureus DNA Gyrase (enzyme and subunits)

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

ATP

-

Test compound stock solution (in DMSO)

-

GELoading Buffer (with SDS and proteinase K)

-

1% Agarose gel containing ethidium bromide or SYBR Safe

-

TBE buffer for electrophoresis

-

UV transilluminator and gel documentation system

Methodology:

-

Reaction Setup: On ice, prepare 20 µL reactions in microcentrifuge tubes. To each tube, add:

-

4 µL of 5X Assay Buffer.

-

10 µL of water containing the test compound at various concentrations (or DMSO for control).

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL).

-

2 µL of ATP solution (e.g., 10 mM).

-

3 µL of S. aureus DNA Gyrase enzyme.

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of GELoading Buffer (containing SDS to denature the enzyme and proteinase K to digest it). Mix well and incubate at 37°C for another 15 minutes.

-

Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours or until the dye front has migrated sufficiently.

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light. Relaxed plasmid DNA migrates slower than supercoiled DNA.

-

Capture an image of the gel.

-

Quantify the intensity of the supercoiled DNA band in each lane using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each compound concentration compared to the DMSO control (where supercoiling is maximal).

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, the extensive evidence from structurally related analogs provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of EGFR tyrosine kinase for anticancer applications and the inhibition of bacterial DNA gyrase for antimicrobial effects.

The experimental protocols detailed in this guide offer a clear and validated path forward for researchers. Successful execution of these assays will not only elucidate the primary mechanism of action but also provide critical data (IC₅₀ values) for structure-activity relationship (SAR) studies, guiding the optimization of this scaffold for enhanced potency and selectivity. Further investigations should also include cell-based assays for apoptosis (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting to confirm the downstream effects of target engagement.

This integrated approach of predictive analysis and rigorous experimental validation is essential for advancing this compound from a compound of interest to a potential therapeutic candidate.

References

-

Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PubMed Central. Available at: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. PubMed. Available at: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Available at: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

-

Synthesis of the target 2-(quinoline-4-carbonyl)hydrazide-acrylamide... ResearchGate. Available at: [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

A Roadmap for Preclinical Investigation of a Novel Quinoline-Based Chemical Entity

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The novel compound, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, represents a promising, yet uncharacterized, chemical entity. This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate its potential therapeutic targets. We will traverse a logical, multi-pronged strategy, beginning with computational prediction and culminating in rigorous experimental validation, thereby establishing a robust foundation for future preclinical and clinical development.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to their successful clinical application.[4] Notably, quinoline-based drugs have been developed as kinase inhibitors, antimalarial agents, and DNA-intercalating compounds.[1][5]

The subject of this guide, this compound, integrates several key pharmacophoric features:

-

The Quinoline Core: Known to interact with targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and c-Met.[5][6]

-

The Carbohydrazide Moiety: This functional group can act as a versatile linker and engage in hydrogen bonding, potentially contributing to target affinity and selectivity. Related hydrazide and hydrazone derivatives have shown significant biological activities.[1]

-

The 4-Propoxyphenyl Group: This lipophilic substitution at the 2-position can influence the compound's pharmacokinetic properties and may contribute to specific interactions within a target's binding pocket.

Given the absence of published data on this specific molecule, this guide will not focus on known targets but will instead provide a systematic workflow for de novo target identification.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis is essential to generate a ranked list of plausible biological targets.[7] This in silico phase leverages the vast amount of existing biological and chemical data to predict interactions.[8]

Rationale for a Multi-Algorithm Approach

No single computational method is foolproof. Therefore, employing a consensus-based approach, integrating results from multiple, methodologically distinct platforms, is crucial for enhancing the reliability of predictions.[9][10] We will utilize both ligand-based and structure-based methods.

Recommended In Silico Workflow

The workflow for computational target prediction is a multi-step process that involves preparing the molecule, running predictions on various platforms, and consolidating the results.[10]

Caption: In Silico Target Prediction Workflow.

-

Molecule Preparation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the structure to a canonical SMILES string.

-

Generate a low-energy 3D conformation using a tool like Open Babel or the functionality within specific prediction servers.

-

-

Ligand-Based Target Prediction:

-

Rationale: These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.[8]

-

Tools:

-

SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets.

-

SEA (Similarity Ensemble Approach): Compares the chemical topology of the query molecule against a large database of annotated ligands.

-

SuperPred: A web server that predicts the ATC code and target class of a compound.

-

-

Execution: Submit the SMILES string or 3D structure to each server and collect the ranked lists of predicted protein targets.

-

-

Structure-Based Target Prediction (Reverse Docking):

-

Rationale: This approach "docks" the 3D structure of the small molecule into the binding sites of a large collection of protein crystal structures (e.g., from the Protein Data Bank).[7] Favorable docking scores suggest potential binding interactions.

-

Execution: Use a platform that supports reverse docking to screen the compound against a library of human protein structures.

-

-

Data Consolidation and Prioritization:

Anticipated High-Probability Target Classes

Based on the extensive literature on quinoline derivatives, the following target classes are anticipated to feature prominently in the in silico prediction results:

| Potential Target Class | Rationale / Key Examples | Associated Diseases |

| Protein Kinases | The quinoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] Examples include EGFR, VEGFR, and c-Met.[2][5] | Cancer, Inflammatory Diseases |

| Topoisomerases | Planar heterocyclic systems like quinoline can intercalate into DNA, disrupting the function of topoisomerase I/II. | Cancer |

| G-Protein Coupled Receptors (GPCRs) | Various heterocyclic compounds are known to modulate GPCR activity. | CNS disorders, Inflammation |

| Microbial Enzymes | Quinoline derivatives have a long history as antimicrobial and antimalarial agents, targeting enzymes like DNA gyrase or dihydrofolate reductase.[1][11] | Infectious Diseases |

Phase II: Experimental Target Identification & Validation

The prioritized list of computationally predicted targets must be subjected to rigorous experimental verification. A multi-faceted approach, combining direct biochemical methods with cell-based assays, is recommended to build a compelling case for a specific mechanism of action.[12]

Direct Target Engagement Methods (Label-Free)

Label-free methods are advantageous as they utilize the small molecule in its native state, avoiding potential artifacts introduced by chemical tags.[13]

-

Principle: The binding of a small molecule to its protein target often confers structural stability, rendering the protein-ligand complex more resistant to proteolytic degradation.[13][14][15] This change in stability can be detected by comparing protease-treated lysates in the presence versus the absence of the compound.

Caption: Workflow for the DARTS Experiment.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

-

Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes). The protease concentration and digestion time must be optimized.

-

Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Analysis:

-

Gel-Based: Run the samples on an SDS-PAGE gel and visualize with Coomassie or silver staining. Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control.

-

Mass Spectrometry: Excise the protected bands and identify the proteins using LC-MS/MS. This provides an unbiased identification of potential binding partners.[14]

-

Affinity-Based Target Pull-Down

-

Principle: This classic approach involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[13][16]

-

Caveat: This method requires chemical modification of the parent compound to attach a linker, which can sometimes alter or abolish its biological activity. A careful structure-activity relationship (SAR) study is needed to identify a non-essential position for linker attachment.[14]

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group or a biotin tag.

-

Immobilization: Covalently attach the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) or, if biotinylated, use streptavidin-coated beads.[13]

-

Incubation: Incubate the compound-conjugated beads with a native cell lysate. Also, include a negative control of unconjugated beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free, unmodified compound.

-

Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry.

Target Validation in a Cellular Context

Once a high-confidence candidate target is identified, its relevance must be confirmed in intact cells.

-

Principle: Similar to DARTS, CETSA measures the thermal stabilization of a target protein upon ligand binding, but it does so in intact cells or cell lysates.[16] The target engagement is quantified by heating the cells/lysate to various temperatures and then measuring the amount of soluble target protein remaining via Western blot.

-

Principle: If the compound's phenotypic effect (e.g., cytotoxicity) is mediated by a specific target, then reducing the expression of that target protein should phenocopy or modulate the effect of the compound.

-

Methodology: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding the candidate target protein. Treat the modified cells and control cells with this compound and measure the phenotypic outcome. A change in the dose-response curve in the knockdown/knockout cells provides strong evidence for on-target activity.

Conclusion and Future Directions

The elucidation of a novel compound's therapeutic target is a critical and challenging phase in drug discovery.[13] This guide outlines a systematic, multi-pronged strategy for this compound, beginning with a consensus-driven in silico approach to generate high-probability hypotheses. These hypotheses are then rigorously tested using a combination of label-free (DARTS) and affinity-based biochemical methods, with final validation occurring in a physiological cellular context through techniques like CETSA and genetic knockdown.

Successful identification of a specific target, for instance, a particular protein kinase, would unlock a clear path forward.[4] Subsequent steps would include detailed enzymatic assays to determine the mode of inhibition (e.g., competitive, non-competitive), co-crystallization studies to reveal the precise binding mode, and medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This structured approach maximizes the probability of success and provides a solid, evidence-based foundation for advancing this promising quinoline derivative into the next stages of drug development.

References

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Adelusi, T.I., et al. (2022). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Ahmad, I., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]

-

Yang, C.I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Pai, M.Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). Nature Protocols. Available at: [Link]

-

Al-Mugotir, M.H., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

-

Adegoke, R.O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Zhang, H., et al. (2017). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Scientific Reports. Available at: [Link]

-

Rollinger, J.M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]

-

Kaserer, T., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

-

Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

-

Patil, S., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal. Available at: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmatutor. (2024). Different biological activities of quinoline. Pharmatutor. Available at: [Link]

-

Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

-

Abd El-Sattar, N.E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

-

JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of Direct Protein Targets of Small Molecules | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

The 2-Phenylquinoline-4-Carbohydrazide Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, moving beyond a mere cataloging of derivatives to elucidate the causal links between molecular architecture and pharmacological effect. We will explore the nuanced roles of the quinoline core, the C2-phenyl ring, and the versatile C4-carbohydrazide moiety in driving anticancer, antimicrobial, and anti-inflammatory activities. This guide is designed to serve as a practical and insightful resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold, offering detailed experimental protocols, data-driven SAR summaries, and mechanistic insights to accelerate innovation.

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Quinoline Nucleus

The quinoline ring system is a cornerstone of heterocyclic chemistry and a prolific source of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics, the quinoline scaffold has consistently yielded compounds with profound pharmacological impact.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal platform for molecular recognition, capable of engaging with a diverse array of biological targets through various non-covalent interactions.

The introduction of a phenyl group at the 2-position and a carbohydrazide moiety at the 4-position imbues the basic quinoline structure with significant therapeutic potential. The 2-phenylquinoline core often serves as a key pharmacophore, contributing to the molecule's overall shape, lipophilicity, and ability to form crucial hydrophobic and aromatic interactions within target binding sites.[3] The 4-carbohydrazide group (-CONHNH₂) is a particularly versatile functional handle. It is a potent hydrogen bond donor and acceptor, and its terminal amine provides a convenient point for chemical elaboration, allowing for the generation of diverse libraries of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems.[4][5] This inherent modularity is central to the exploration of the SAR of this compound class.

This guide will systematically dissect the SAR of 2-phenylquinoline-4-carbohydrazides, focusing on how targeted modifications to each of these three key structural domains—the quinoline core, the C2-phenyl ring, and the C4-carbohydrazide moiety—influence their biological activity.

The Synthetic Keystone: Accessing the 2-Phenylquinoline-4-Carbohydrazide Core

A robust and efficient synthetic strategy is paramount for any successful SAR campaign. The most common and effective route to the 2-phenylquinoline-4-carbohydrazide core begins with the Pfitzinger reaction, a powerful method for constructing the quinoline ring system.[6] This is typically followed by esterification and subsequent hydrazinolysis to install the key carbohydrazide functionality.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-Carbohydrazide

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid via Pfitzinger Reaction

-

To a solution of isatin (1 equivalent) in 33% aqueous potassium hydroxide, add a solution of acetophenone (1.1 equivalents) in ethanol.

-

Reflux the reaction mixture at 85°C for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 5-6 with 3M hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry to yield 2-phenylquinoline-4-carboxylic acid.[7]

Step 2: Esterification of 2-Phenylquinoline-4-carboxylic acid

-

Suspend 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 3: Hydrazinolysis to 2-Phenylquinoline-4-Carbohydrazide

-

Dissolve the ethyl ester of 2-phenylquinoline-4-carboxylic acid (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10 equivalents) and reflux the mixture for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The product, 2-phenylquinoline-4-carbohydrazide, will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the desired product.[5]

Caption: General synthetic scheme for 2-phenylquinoline-4-carbohydrazide.

Structure-Activity Relationship Analysis

The biological activity of 2-phenylquinoline-4-carbohydrazides can be profoundly altered by strategic chemical modifications. The following sections will explore the SAR of this scaffold in the context of its major therapeutic applications.

Anticancer Activity: Targeting Histone Deacetylases and Inducing Apoptosis

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as anticancer agents, with a particular focus on their activity as Histone Deacetylase (HDAC) inhibitors.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]

The 2-phenylquinoline-4-carbohydrazide scaffold can be viewed as a classic HDAC inhibitor pharmacophore, comprising a cap group (the 2-phenylquinoline moiety), a linker, and a zinc-binding group (the hydrazide).[7] The hydrazide moiety is particularly interesting as it has been shown to confer selectivity for certain HDAC isoforms, notably HDAC3.[7]

Key SAR Insights for HDAC Inhibition:

-

The Hydrazide as a Zinc-Binding Group: In a study comparing hydroxamic acid and hydrazide derivatives of 2-phenylquinoline-4-carboxylic acids, the hydrazide-bearing compounds demonstrated remarkably improved enzyme inhibitory activities and significant selectivity for HDAC3 over HDAC1, 2, and 6.[7][8] This suggests that the hydrazide moiety forms favorable interactions with the zinc ion in the active site of HDAC3.

-

Substituents on the C2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring have a significant impact on HDAC inhibitory activity. Difluoro- and phenyl-substitutions can be beneficial for activity, while chloro-, methyl-, and methoxy-substitutions have been shown to reduce potency.[7] This indicates that both electronic and steric factors play a role in the interaction with the cap-binding region of the enzyme.

-

Mechanism of Action: Beyond enzyme inhibition, these compounds have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines.[8] For example, one study found that a lead compound increased the apoptotic cell proportion in K562 cells in a dose-dependent manner.[8]

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

| Compound | R (on Phenyl Ring) | Zinc-Binding Group | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference |

| D28 | H | Hydroxamic Acid | 24.45 | 1.02 | [8] |

| D29 | H | Hydrazide | 0.477 | >10 | [8] |

| D30 | 4-F | Hydrazide | ND | >10 | [8] |

ND: Not Determined

Interestingly, while the hydrazide derivatives showed superior enzyme inhibition, they did not always translate to potent antiproliferative activity in cell-based assays.[7][8] This highlights the complex interplay between enzyme inhibition, cell permeability, and other factors that contribute to overall cytotoxicity.

Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity: From Carboxamides to Hydrazones

The 2-phenylquinoline scaffold is also a fertile ground for the development of novel antimicrobial agents.[1][2][9] Derivatives of 2-phenylquinoline-4-carboxylic acid and its corresponding carbohydrazide have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

Key SAR Insights for Antimicrobial Activity:

-

Modifications at the C4-Position: The conversion of the carboxylic acid at the C4-position to carboxamides and carbohydrazides is a crucial step in enhancing antibacterial activity.[6] Further derivatization of the carbohydrazide into hydrazones by condensation with various aldehydes can lead to compounds with potent and broad-spectrum activity.[4]

-

Substituents on the C2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a critical role in determining the spectrum of activity.

-

For Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, compounds with rigid cyclic amino groups on the 2-phenyl ring tend to show better activity.[1]

-

Conversely, for Gram-negative bacteria such as Escherichia coli, flexible chain amino groups on the 2-phenyl ring appear to enhance antibacterial potency.[1]

-

-

The Role of the Hydrazone Moiety: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a well-established pharmacophore in antimicrobial drug design.[4] This functional group can participate in hydrogen bonding and may play a role in binding to bacterial enzymes or disrupting cell wall synthesis.

Table 2: Antibacterial Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |

| 5a₄ | Rigid cyclic amino group on C2-phenyl | S. aureus | 64 | [1][2] |

| 5a₇ | Flexible chain amino group on C2-phenyl | E. coli | 128 | [1][2] |

| 5d | Carboxamide derivative | S. aureus | - (Zone of inhibition 22 mm) | [6][10] |

| 5h | Carboxamide derivative | E. coli | - (Zone of inhibition 25 mm) | [6][10] |

Anti-inflammatory and Neurokinin-3 Receptor Antagonism

Derivatives of 2-phenylquinoline-4-carbohydrazide have also been investigated for their anti-inflammatory properties and as antagonists of the neurokinin-3 (NK3) receptor. The NK3 receptor is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.

Key SAR Insights for NK3 Receptor Antagonism:

-

The N',2-diphenylquinoline-4-carbohydrazide Core: This specific scaffold has been identified as a potent class of NK3 receptor antagonists.[11][12] The lead compounds from these studies have demonstrated central nervous system (CNS) receptor occupancy following oral dosing, indicating good pharmacokinetic properties.

-

Substitutions on the Quinoline Ring: Introduction of specific side chains at the 3-position of the quinoline ring can abolish unwanted off-target effects. For example, the introduction of selected amine-containing side chains was found to eliminate activation of the human pregnane X receptor (hPXR).[11]

-

Halogenation of the Quinoline Ring: The addition of a fluorine atom at the 8-position of the quinoline ring was found to be necessary to minimize unwanted affinity for the hERG potassium channel, a critical consideration for cardiovascular safety.[11]

Advanced Methodologies in SAR Elucidation

Molecular Docking Studies

In silico molecular docking has become an indispensable tool for understanding the binding modes of 2-phenylquinoline-4-carbohydrazide derivatives and for guiding the rational design of new analogs.[5][6][13] Docking studies have been successfully employed to:

-

Predict Binding Affinities: Correlate calculated binding energies with experimentally determined biological activities.[6]

-

Identify Key Interactions: Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern ligand binding to target proteins such as bacterial DNA gyrase, HDACs, and the NK3 receptor.[5][7]

-

Rationalize SAR Data: Provide a molecular basis for the observed effects of different substituents on biological activity.

For example, docking studies of 2-phenylquinoline-4-carboxamide derivatives into the active sites of microbial enzymes have revealed the importance of hydrogen bonding interactions with key amino acid residues.[6]

In Vitro Biological Assays

A robust panel of in vitro assays is essential for the comprehensive evaluation of novel 2-phenylquinoline-4-carbohydrazide derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[14]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Conclusion and Future Perspectives

The 2-phenylquinoline-4-carbohydrazide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the remarkable versatility of the carbohydrazide moiety have enabled the development of compounds with potent and diverse biological activities. The SAR insights detailed in this guide underscore the importance of a systematic and multi-pronged approach to lead optimization, integrating rational design, chemical synthesis, biological evaluation, and in silico modeling.

Future research in this area should continue to explore the vast chemical space accessible from the 2-phenylquinoline-4-carbohydrazide core. The development of novel hydrazone and heterocyclic derivatives, guided by a deeper understanding of their mechanism of action and binding modes, holds significant promise for the discovery of next-generation therapeutics for cancer, infectious diseases, and neurological disorders. Furthermore, a greater focus on the pharmacokinetic and toxicological profiling of lead compounds will be crucial for their successful translation into clinical candidates.

References

-

Hu, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

-

Krishna Swamy, G., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry, 32(5), 1151-1157. [Link]

-

Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3). [Link]

-

Kovvuri, J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2789. [Link]

-

Hu, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed, 26978336. [Link]

-

Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3). [Link]

-

Abdel-Wahab, B. F., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. [Link]

-

Patel, R. J., et al. (2017). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 996-1010. [Link]

-

Shi, L., et al. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 10(44), 26365-26376. [Link]

-

Krishna Swamy, G., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928646. [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

Manasa, K., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(12), 2737-2743. [Link]

-

Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-5756. [Link]

-

Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

-

Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751. [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjraap.com]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

discovery and history of quinoline carbohydrazide compounds

An In-depth Technical Guide: The Discovery, History, and Therapeutic Potential of Quinoline Carbohydrazide Compounds

Abstract

The strategic hybridization of known pharmacophores is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of one such success story: the family of quinoline carbohydrazide compounds. By covalently linking the privileged quinoline scaffold with the versatile hydrazide-hydrazone moiety, chemists have unlocked a class of molecules with a vast spectrum of biological activities. This document traces the historical evolution of these compounds, from their early investigation as antitubercular agents to their current status as promising candidates in oncology and infectious disease research. We will dissect the causality behind their synthetic development, provide detailed experimental protocols for their preparation and evaluation, and explore the mechanisms underpinning their potent therapeutic effects. This guide is intended to serve as a foundational resource for researchers seeking to understand, synthesize, and innovate upon this remarkable chemical scaffold.

The Genesis of a Powerful Scaffold: A Tale of Two Moieties

The rationale for developing quinoline carbohydrazide compounds stems from a foundational principle in drug design: the combination of two biologically active structural motifs to create a new chemical entity with potentially synergistic or enhanced properties.

The Quinoline Moiety: A Privileged Heterocycle

First isolated from coal tar in 1834, quinoline (a benzo[b]pyridine) is a heterocyclic aromatic compound that has proven to be a remarkably fruitful scaffold in drug discovery.[1] Its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals. The most iconic natural example is quinine, an alkaloid that was the primary treatment for malaria for centuries.[2] The quinoline core is a key component in a wide array of approved drugs, demonstrating its versatility across numerous therapeutic areas, including infectious diseases (ciprofloxacin), cancer (camptothecin), and inflammation (montelukast).[3][4][5] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal starting point for inhibitor design.[6]

The Hydrazide-Hydrazone Linker: A Versatile Pharmacophore

Hydrazides (-CO-NH-NH₂) and their condensation products with aldehydes or ketones, known as hydrazones (-CO-NH-N=CH-), constitute an important class of compounds due to their extensive biological activities.[7] The presence of the azomethine group (–NH–N=C–) is critical, conferring properties that have been exploited in antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral agents.[3][8] This functional group's ability to form stable complexes with metal ions and participate in hydrogen bonding allows it to serve as a potent ligand for various biological targets.

Rationale for Hybridization: Creating Synergy

The decision to merge these two pharmacophores was a logical step in the quest for novel therapeutics. The core hypothesis was that the quinoline moiety would act as an "anchor" or a primary interacting scaffold, while the flexible hydrazide-hydrazone linker would allow for the introduction of diverse substituents (derived from various aldehydes/ketones). This diversity enables fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target, thereby enhancing potency and selectivity.

Historical Development and Synthesis

The journey of quinoline carbohydrazides is one of iterative refinement, building upon classical synthetic organic chemistry to create molecules of increasing complexity and potency.

Early Investigations: The Search for Novel Antitubercular Agents